2-Bromo-8-methyl-imidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
2-bromo-8-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7-10-6(8)4-11(7)3-2-9-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIGPFUFRJNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN2C1=NC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-methyl-imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoacetophenone with 2-aminopyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-methyl-imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-8-methyl-imidazo[1,2-a]pyrazine and other substituted derivatives.
Oxidation Reactions: Products include 2-bromo-8-formyl-imidazo[1,2-a]pyrazine and 2-bromo-8-carboxy-imidazo[1,2-a]pyrazine.
Reduction Reactions: Products include this compound derivatives with reduced functional groups.
Scientific Research Applications
Antibacterial Properties:
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 2-bromo-8-methyl-imidazo[1,2-a]pyrazine, as antibacterial agents. Specifically, derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a crucial component of the bacterial type IV secretion system. These compounds have shown promising inhibitory effects against various bacterial strains, indicating their potential as novel antibacterial agents .
Antiviral Activity:
Imidazo[1,2-a]pyrazines have also been investigated for their antiviral properties. Some studies suggest that these compounds can inhibit viral replication, making them candidates for further development as antiviral agents .
Antitubercular Activity:
The exploration of imidazo[1,2-a]pyrazine analogues has revealed significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). High-throughput screening has identified several compounds with low minimum inhibitory concentrations (MIC), showcasing their potential in treating resistant strains of Mycobacterium tuberculosis .
Synthetic Methodologies
Synthesis Techniques:
The synthesis of this compound typically involves multiple synthetic routes. A common method includes the condensation reaction of 2-amino pyrazine with appropriate halogenated precursors. This approach allows for the introduction of various substituents at different positions on the imidazo[1,2-a]pyrazine scaffold .
Structure-Activity Relationship Studies:
Research into the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazines has provided insights into how modifications to the chemical structure influence biological activity. For instance, varying the substitution pattern on the imidazo core can significantly affect its potency as an antibacterial or antiviral agent .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-8-methyl-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The bromine atom and the fused ring system allow the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:
Key Trends and Structure-Activity Relationships (SAR)
C2 Substitution :
- Bromine at C2 (target compound) enhances electrophilicity for cross-coupling but lacks direct bioactivity .
- Aryl groups at C2 (e.g., naphthyl in 2-aryl-8-chloro derivatives) improve bacterial inhibition by interacting with hydrophobic enzyme pockets .
C8 Substitution: Methyl groups (target compound) reduce steric clash compared to bulkier substituents like morpholino, which enhance kinase selectivity (e.g., CDK9 inhibition in 8-morpholino derivatives) . Chlorine at C8 increases metabolic stability but may reduce solubility .
Hybrid Scaffolds :
- Coumarin hybrids (e.g., imidazo[1,2-a]pyrazine–coumarin) exhibit dual mechanisms: intercalation (coumarin) and kinase inhibition (imidazopyrazine) .
- Pyrrolo[1,2-a]pyrazine derivatives (e.g., benzoimidazole-pyrrolo hybrids) show aggregation-induced emission for bioimaging, a property absent in the target compound .
Nitrogen Positioning :
- Imidazo[1,2-a]pyrazines with additional nitrogens (e.g., imidazo[1,2-c]pyrimidines) show reduced antituberculosis activity (MIC: 1–9 μM) compared to nitrogen-free analogues (MIC: <1 μM) .
Contradictions and Limitations
- 8-Amino N-oxides: Despite potent in vitro hypoxia-selective cytotoxicity, poor in vivo performance (e.g., 10-day tumor growth delay vs. 30 days for reference drug SR4233) highlights challenges in bioavailability .
- Fluorophores vs. Therapeutics : Pyrrolo[1,2-a]pyrazines with blue-shifted emission (e.g., compound 8c) prioritize imaging over therapeutic potency .
Biological Activity
Overview
2-Bromo-8-methyl-imidazo[1,2-a]pyrazine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. The imidazo[1,2-a]pyrazine scaffold is recognized for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, detailing its mechanisms, applications, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bromine atom at the second position and a methyl group at the eighth position of the imidazo[1,2-a]pyrazine ring. This unique arrangement contributes to its distinctive biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, it may target kinases that play crucial roles in cancer cell proliferation and survival.
- Antibacterial Activity : Research indicates that derivatives of imidazo[1,2-a]pyrazines can inhibit bacterial ATPases, which are vital for bacterial virulence. Specifically, 8-amino imidazo[1,2-a]pyrazine derivatives have demonstrated inhibitory effects on the VirB11 ATPase HP0525 in pathogenic bacteria like Helicobacter pylori .
- Anticancer Properties : Studies have highlighted its potential as an anticancer agent by modulating key pathways involved in tumor growth and metastasis.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibits VirB11 ATPase HP0525 | |
| Anticancer | Inhibits specific kinases | |
| Enzyme Inhibition | Modulates cellular signaling pathways |
Case Studies
- Antibacterial Efficacy : A study explored a series of 8-amino imidazo[1,2-a]pyrazine derivatives as potential antibacterial agents. These compounds were synthesized and tested for their ability to inhibit the VirB11 ATPase. Among them, certain derivatives exhibited IC50 values as low as 6 µM, indicating strong inhibitory effects against bacterial growth .
- Cancer Cell Line Studies : Another investigation focused on the anticancer properties of imidazo[1,2-a]pyrazines. Compounds derived from this scaffold were tested against various human cancer cell lines, demonstrating significant cytotoxicity. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation .
Research Findings
Recent research has expanded our understanding of the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Studies have established SAR for various substituted imidazo[1,2-a]pyrazines. Modifications at different positions on the ring system have been correlated with enhanced biological activity, suggesting that specific substitutions can optimize therapeutic effects .
- Synthetic Approaches : Innovative synthetic routes have been developed to produce high yields of 2-bromo derivatives, facilitating further exploration of their biological properties .
Q & A
Q. Key factors affecting yield :
- Catalyst choice (e.g., iodine in ethanol improves yields in multicomponent reactions) .
- Solvent selection (polar solvents like DMSO enhance regioselectivity in cyclization steps) .
How is the structural characterization of this compound validated in research settings?
Basic
Structural confirmation relies on:
- X-ray crystallography : Definitive assignment of regiochemistry (e.g., bromine at position 2 vs. 3) is achieved via single-crystal diffraction studies .
- NMR spectroscopy : Coupling constants (e.g., J = 5.0 Hz for ortho protons) resolve ambiguities in substitution patterns .
- HRMS (ESI-QTOF) : Validates molecular weight and fragmentation patterns (e.g., [M + Na]+ peaks with <5 ppm error) .
How do researchers address regioselectivity challenges during bromination of the imidazo[1,2-a]pyrazine scaffold?
Advanced
Regioselectivity in bromination is governed by:
- Electron density distribution : Position 3 is most reactive for electrophilic attack due to higher electron density, while position 8 favors nucleophilic substitution .
- Substituent effects : Methyl groups at position 8 sterically hinder bromination at adjacent sites, directing bromine to position 2 .
Methodological solutions : - Computational modeling (e.g., DFT calculations) predicts reactivity trends .
- Use of directing groups (e.g., methoxy or amino substituents) to control bromine placement .
What strategies resolve contradictions in reported biological activities of this compound derivatives?
Advanced
Discrepancies in pharmacological data (e.g., PDE inhibition vs. α-adrenergic receptor antagonism) are addressed via:
- Comparative receptor binding assays : Quantify affinity for specific targets (e.g., α2-adrenergic receptors vs. phosphodiesterases) using radiolabeled ligands .
- Dose-response profiling : Establish activity thresholds and off-target effects (e.g., anti-bronchospastic vs. cardiac-stimulating doses) .
- Metabolic stability studies : Evaluate if metabolites (e.g., thiocyanate anions) contribute to observed activities .
How can reaction conditions be optimized to improve synthetic yields of this compound?
Advanced
Optimization strategies include:
- Catalyst screening : Iodine (5 mol%) in ethanol enhances yields in multicomponent reactions by stabilizing intermediates .
- Temperature control : Heating at 80°C in 2-propanol minimizes side reactions during cyclization .
- Solvent tuning : TFA/DMSO or DBSA/toluene improves regioselectivity in challenging cases (e.g., electron-deficient substrates) .
What are the emerging applications of this compound in medicinal chemistry?
Advanced
Recent studies highlight:
- Telomerase inhibition : Derivatives show selective telomerase suppression, with IC50 values comparable to reference inhibitors .
- Neuroprotective effects : Modulation of acetylcholinesterase (AChE) and β-adrenergic receptors suggests potential in Alzheimer’s disease .
- Anti-inflammatory activity : Hybrid derivatives (e.g., pyrazole conjugates) reduce sepsis-induced lung injury in murine models .
How do structural modifications at position 8 influence the physicochemical properties of imidazo[1,2-a]pyrazines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
